2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid, also known as CP-113,818, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of benzoylpyrrolidine compounds and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid involves its binding to the dopamine D3 receptor and blocking its activity. This leads to the modulation of dopamine neurotransmission, which is implicated in the pathophysiology of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid has been found to exhibit various biochemical and physiological effects, including the modulation of dopamine neurotransmission, the regulation of motor behavior, and the attenuation of drug-seeking behavior. It has also been found to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid in lab experiments is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neuropsychiatric disorders. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid. One of the areas of research is the development of more potent and selective dopamine D3 receptor antagonists for the treatment of neuropsychiatric disorders. Another area of research is the investigation of the potential therapeutic applications of 2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid in other diseases, such as Alzheimer’s disease and Huntington’s disease. Additionally, the development of new formulations and delivery methods for 2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid could improve its solubility and bioavailability, which could enhance its therapeutic potential.
Conclusion:
In conclusion, 2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid is a promising compound that has been studied for its potential therapeutic applications in various diseases. Its selective dopamine D3 receptor antagonism makes it a potential candidate for the treatment of neuropsychiatric disorders. While there are some limitations to its use in lab experiments, there are several future directions for the study of this compound that could lead to the development of new and improved treatments for these diseases.
Synthesemethoden
2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid can be synthesized using a multistep process that involves the reaction of 2-methyl-5-chlorobenzoyl chloride with pyrrolidine, followed by the reaction of the resulting intermediate with 2-aminobenzoic acid. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson’s disease, schizophrenia, and addiction. It has been found to act as a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of these diseases.
Eigenschaften
IUPAC Name |
2-[1-(5-chloro-2-methylbenzoyl)pyrrolidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-12-6-7-14(20)10-17(12)18(22)21-9-8-13(11-21)15-4-2-3-5-16(15)19(23)24/h2-7,10,13H,8-9,11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMCDUBCWZWXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(5-Chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.